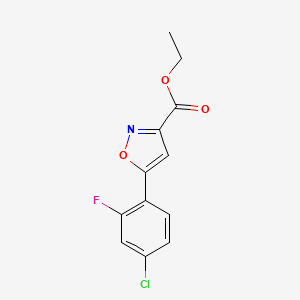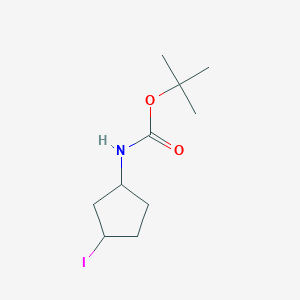
Ethyl 5-(4-Chloro-2-fluorophenyl)isoxazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-(4-Chloro-2-fluorophenyl)isoxazole-3-carboxylate is a chemical compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(4-Chloro-2-fluorophenyl)isoxazole-3-carboxylate typically involves a cycloaddition reaction. One common method is the 1,3-dipolar cycloaddition of nitrile oxides with alkynes. The reaction is often catalyzed by copper (I) or ruthenium (II) to facilitate the formation of the isoxazole ring . The reaction conditions usually involve moderate temperatures and the use of solvents like dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, metal-free synthetic routes are being explored to reduce costs and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-(4-Chloro-2-fluorophenyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
Ethyl 5-(4-Chloro-2-fluorophenyl)isoxazole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of Ethyl 5-(4-Chloro-2-fluorophenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate
- Methyl 5-(4-fluorophenyl)isoxazole-3-carboxylate
- Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate
- Ethyl 5-(4-bromophenyl)isoxazole-3-carboxylate
Uniqueness
Ethyl 5-(4-Chloro-2-fluorophenyl)isoxazole-3-carboxylate is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring. This combination of substituents can enhance the compound’s biological activity and stability compared to similar compounds .
Propiedades
Fórmula molecular |
C12H9ClFNO3 |
|---|---|
Peso molecular |
269.65 g/mol |
Nombre IUPAC |
ethyl 5-(4-chloro-2-fluorophenyl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C12H9ClFNO3/c1-2-17-12(16)10-6-11(18-15-10)8-4-3-7(13)5-9(8)14/h3-6H,2H2,1H3 |
Clave InChI |
QJKNFPXQHCBTMP-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=NOC(=C1)C2=C(C=C(C=C2)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)azetidine](/img/structure/B13693608.png)
![3-Bromo-8-chlorothieno[2,3-g]quinoline 1,1-Dioxide](/img/structure/B13693622.png)



![[2-Chloro-3-[2-chloro-3-(trifluoromethylsulfonyloxy)phenyl]phenyl] trifluoromethanesulfonate](/img/structure/B13693635.png)

![3-[4-Fluoro-3-(trifluoromethyl)phenyl]-5-methylisoxazole-4-carboxylic Acid](/img/structure/B13693656.png)

